molecular formula C10H6N2O2 B1431307 4-Cyano-1H-indole-6-carboxylic acid CAS No. 1427502-44-0

4-Cyano-1H-indole-6-carboxylic acid

Cat. No.: B1431307
CAS No.: 1427502-44-0
M. Wt: 186.17 g/mol
InChI Key: UEYYLWAXGUNAKY-UHFFFAOYSA-N
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Description

4-Cyano-1H-indole-6-carboxylic acid is a chemical compound with the molecular formula C10H6N2O2. It is an indole derivative, which means it contains the indole structure, a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities .

Biochemical Analysis

Biochemical Properties

4-Cyano-1H-indole-6-carboxylic acid plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, modulating their activity and leading to various biological effects. The nature of these interactions can vary, including competitive inhibition, allosteric modulation, or covalent binding.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to activate the aryl hydrocarbon receptor (AHR), which plays a role in regulating immune responses, cell proliferation, and differentiation . Additionally, this compound may impact the expression of genes involved in inflammation and apoptosis, thereby affecting cellular homeostasis and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound can bind to enzymes, either inhibiting or activating them, depending on the context. For instance, indole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound may modulate gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives can be stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound may lead to sustained changes in cellular function, such as altered gene expression and metabolic activity, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of active or inactive metabolites . These metabolic pathways can influence the overall biological activity of this compound, affecting its efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity . For example, indole derivatives may be transported by organic anion transporters or bound to plasma proteins, affecting their bioavailability and distribution in the body.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-1H-indole-6-carboxylic acid typically involves the construction of the indole core followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, specific reagents and conditions are used to introduce the cyano and carboxylic acid groups at the 4 and 6 positions, respectively.

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Cyano-1H-indole-6-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: Another indole derivative with a carboxylic acid group at the 3 position.

    4-Cyanoindole: Similar to 4-Cyano-1H-indole-6-carboxylic acid but lacks the carboxylic acid group.

    Indole-6-carboxylic acid: Similar structure but without the cyano group.

Uniqueness

This compound is unique due to the presence of both the cyano and carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-cyano-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c11-5-7-3-6(10(13)14)4-9-8(7)1-2-12-9/h1-4,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYYLWAXGUNAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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